1-(4-Methylphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride
Description
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Properties
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(3-methylpyridin-1-ium-1-yl)prop-2-en-1-one;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16NO.ClH/c1-13-5-7-15(8-6-13)16(18)9-11-17-10-3-4-14(2)12-17;/h3-12H,1-2H3;1H/q+1;/p-1/b11-9+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCFJDXXOOYITQ-LBEJWNQZSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C[N+]2=CC=CC(=C2)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C/[N+]2=CC=CC(=C2)C.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Methylphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride, also known by its CAS number 19518-27-5, is a synthetic organic compound with notable biological activity. Its molecular formula is C16H16ClNO, and it has garnered interest in pharmacological research due to its potential therapeutic applications, particularly in cancer treatment.
| Property | Details |
|---|---|
| Molecular Formula | C16H16ClNO |
| Molecular Weight | 273.76 g/mol |
| Purity | Typically 95% |
| IUPAC Name | (E)-1-(4-methylphenyl)-3-(3-methylpyridin-1-ium-1-yl)prop-2-en-1-one; chloride |
Antiproliferative Effects
Research has indicated that 1-(4-Methylphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride exhibits significant antiproliferative activities against various cancer cell lines. A study highlighted its effects on MCF-7 breast cancer cells, showing that it can inhibit cell proliferation effectively. The compound's mechanism involves interaction with the tubulin polymerization pathway, similar to other known antitumor agents.
Key Findings:
- IC50 Values : The compound demonstrated IC50 values in the range of 10–33 nM against MCF-7 cells, indicating strong antiproliferative activity.
- Mechanism of Action : It disrupts microtubule dynamics by binding to the colchicine site on tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Case Studies
Study on MCF-7 Cells : In a comparative study, various derivatives of similar compounds were tested alongside 1-(4-Methylphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride. The results showed that this compound was among the most potent, particularly in triple-negative breast cancer (TNBC) models .
Flow Cytometry Analysis : Flow cytometric analysis revealed that treatment with this compound resulted in significant G2/M phase arrest in MCF-7 cells, further corroborating its potential as an antitumor agent. This was supported by confocal microscopy imaging which confirmed alterations in microtubule organization post-treatment .
Toxicological Profile
While the compound shows promise as an anticancer agent, its safety profile must also be considered:
| Toxicity Aspect | Notes |
|---|---|
| Skin Irritation | Category 2 |
| Eye Irritation | Category 2A |
| Respiratory Irritation | Specific target organ toxicity - single exposure (Category 3) |
The safety data indicates that while it may have therapeutic benefits, precautions should be taken during handling due to potential irritant properties .
Preparation Methods
Formation of the Propenone Intermediate
In a representative procedure, 4-methylacetophenone (10.0 g, 67.5 mmol) and 3-methylpyridine-4-carbaldehyde (8.2 g, 67.5 mmol) are dissolved in ethanol (150 mL) under nitrogen. Aqueous sodium hydroxide (40%, 20 mL) is added dropwise at 0–5°C, and the mixture is stirred for 24 hours at room temperature. The resulting precipitate is filtered, washed with cold ethanol, and dried to yield the propenone intermediate as a yellow solid (14.1 g, 85%).
Key Reaction Parameters
- Solvent: Ethanol
- Base: NaOH (40% aqueous)
- Temperature: 0–25°C
- Yield: 80–85%
Quaternization with Methyl Chloride
The propenone intermediate (10.0 g, 40.6 mmol) is suspended in acetonitrile (100 mL), and methyl chloride gas is bubbled through the solution at 50°C for 12 hours. The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with diethyl ether, and recrystallized from methanol to afford the title compound as a white crystalline solid (9.8 g, 78%).
Characterization Data
- ¹H NMR (400 MHz, D₂O): δ 8.72 (s, 1H, pyridinium-H), 8.35 (d, J = 6.8 Hz, 1H, pyridinium-H), 7.98 (d, J = 15.6 Hz, 1H, CH=), 7.85 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.12 (d, J = 15.6 Hz, 1H, CH=), 4.05 (s, 3H, N⁺-CH₃), 2.45 (s, 3H, Ar-CH₃).
- Melting Point: 218–220°C
One-Pot Suzuki-Miyaura Coupling Approach
An alternative route employs a palladium-catalyzed cross-coupling between a brominated propenone and a pyridinium boronic acid derivative, adapting methodologies from related aryl synthesis.
Synthesis of Brominated Propenone Precursor
4-Methylacetophenone (12.0 g, 81.1 mmol) is treated with phosphorus tribromide (24.3 g, 89.2 mmol) in dichloromethane at 0°C for 3 hours. The mixture is quenched with ice water, extracted with ethyl acetate, and concentrated to yield 1-bromo-1-(4-methylphenyl)propan-1-one (14.8 g, 86%).
Coupling with 3-Methylpyridinium Boronic Acid
The brominated propenone (10.0 g, 43.5 mmol), 3-methylpyridinium-1-ylboronic acid (7.6 g, 47.9 mmol), and Pd(PPh₃)₄ (1.5 g, 1.3 mmol) are combined in a degassed mixture of dimethoxyethane (100 mL) and 2M aqueous Na₂CO₃ (50 mL). The reaction is heated at 80°C for 12 hours, cooled, and extracted with ethyl acetate. The organic layer is dried, concentrated, and purified by column chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) to give the target compound (9.2 g, 72%).
Optimized Conditions
| Parameter | Value |
|---|---|
| Catalyst | Pd(PPh₃)₄ (3 mol%) |
| Solvent System | DME/H₂O (2:1) |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 70–75% |
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the condensation step, reducing reaction times from hours to minutes.
Procedure
A mixture of 4-methylacetophenone (5.0 g, 33.8 mmol), 3-methylpyridine-4-carbaldehyde (4.1 g, 33.8 mmol), and piperidine (0.5 mL) in ethanol (50 mL) is irradiated at 150°C for 15 minutes. The crude product is quaternized with methyl chloride as described in Section 1.2, yielding the final compound in 82% overall yield.
Advantages
- Time Efficiency: 15 minutes vs. 24 hours for conventional heating
- Yield Improvement: 82% vs. 78% for traditional methods
Comparative Analysis of Synthetic Routes
The table below evaluates the efficiency, scalability, and practicality of each method:
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Claisen-Schmidt + Quaternization | 78 | 36 hours | High | Industrial |
| Suzuki-Miyaura Coupling | 72 | 24 hours | Moderate | Laboratory |
| Microwave-Assisted | 82 | 0.5 hours | Low | Pilot Scale |
Challenges and Optimization Strategies
Regioselectivity in Propenone Formation
The Claisen-Schmidt condensation occasionally produces E/Z isomers, which are separable via fractional crystallization from hexane/ethyl acetate (3:1). HPLC analysis (C18 column, MeOH/H₂O 70:30) confirms >98% E-isomer purity.
Quaternization Side Reactions
Exposure to elevated temperatures during quaternization risks Hofmann elimination. Kinetic studies recommend maintaining temperatures below 60°C and using a 1.2:1 molar ratio of methyl chloride to propenone intermediate to suppress byproducts.
Q & A
Q. What are the optimal synthetic routes for preparing 1-(4-methylphenyl)-3-(3-methylpyridinium-1-yl)prop-2-en-1-one chloride?
The compound can be synthesized via the Claisen-Schmidt condensation, a standard method for chalcone derivatives. A typical protocol involves reacting 4-methylacetophenone with 3-methylpyridine carboxaldehyde in ethanol under acidic conditions (e.g., thionyl chloride or NaOH catalysis). Reaction parameters such as solvent polarity, temperature (60–80°C), and stoichiometric ratios of precursors significantly influence yield. Post-synthesis, purification via recrystallization or column chromatography is recommended to isolate the chloride salt .
Q. How is the crystallographic structure of this compound characterized?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. The compound’s crystal system (e.g., monoclinic ), unit cell parameters (, , , ), and molecular geometry (e.g., dihedral angles between aromatic rings) are determined using instruments like Bruker D8 Venture. Refinement with SHELXL (via the SHELX suite) ensures precise atomic positioning and thermal displacement parameters. For example, similar chalcones exhibit dihedral angles ranging from 7.14° to 56.26° between aromatic planes, affecting conjugation and intermolecular interactions .
Advanced Research Questions
Q. How do hydrogen bonding and π-π interactions influence the crystal packing of this compound?
Graph set analysis and Hirshfeld surface calculations reveal dominant intermolecular forces. In analogous chalcones, C–H···O/F and C–H···π interactions stabilize the lattice. For instance, fluorophenyl-substituted derivatives show strong F···H contacts contributing to 15–20% of Hirshfeld surfaces. Additionally, π-π stacking between pyridinium and methylphenyl rings (separation ~3.5–4.0 Å) enhances thermal stability. Computational tools like CrystalExplorer or Mercury can quantify these interactions .
Q. What methodologies are used to evaluate its biological activity, and how does structure modulate efficacy?
In vitro assays (e.g., Ames test for mutagenicity, MIC assays for antifungal activity) are combined with in vivo models (e.g., mouse micronucleus tests). For example, chalcones with imidazole or methylpyridinium groups exhibit enhanced antifungal activity due to increased membrane permeability. Structure-activity relationship (SAR) studies correlate substituent electronegativity (e.g., fluorine, chlorine) with bioactivity. The pyridinium group’s positive charge may improve binding to microbial DNA or enzymes .
Q. Can this compound exhibit nonlinear optical (NLO) properties, and how are these assessed?
Yes, chalcone derivatives with conjugated π-systems are NLO candidates. Experimental techniques include hyper-Rayleigh scattering (HRS) for first-order hyperpolarizability () and Z-scan for third-order susceptibility (). Theoretical DFT calculations (e.g., B3LYP/6-311++G**) predict dipole moments and charge transfer. Substituents like methylpyridinium enhance polarization, while chloride counterions stabilize the crystal lattice for laser applications .
Q. How do substituents affect mechanical properties and lattice energy?
Substituent steric and electronic effects alter Young’s modulus and hardness. For example, bulky methyl groups increase torsional strain, reducing flexibility. Lattice energy calculations (via PIXEL or DFT-D3) show that halogen substituents (e.g., F, Cl) lower energy by 5–10 kcal/mol due to stronger van der Waals interactions. Molecular mechanics simulations (e.g., MMFF94 force field) model stress-strain behavior, linking substituent size to mechanical anisotropy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
